1-Bromo-8-(trifluoromethoxy)naphthalene
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Overview
Description
1-Bromo-8-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a naphthalene ring
Preparation Methods
The synthesis of 1-Bromo-8-(trifluoromethoxy)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions can be tailored to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-Bromo-8-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be displaced by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.
Oxidation and Reduction Reactions: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-8-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research, including:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-8-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon–carbon bonds . The trifluoromethoxy group can also participate in various electronic interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
1-Bromo-8-(trifluoromethoxy)naphthalene can be compared with other bromonaphthalene derivatives, such as 1-Bromonaphthalene and 2-Bromonaphthalene . While these compounds share similar structural features, the presence of the trifluoromethoxy group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain reactions. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H6BrF3O |
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Molecular Weight |
291.06 g/mol |
IUPAC Name |
1-bromo-8-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6BrF3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)16-11(13,14)15/h1-6H |
InChI Key |
JIXFXUINYHDHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)C(=CC=C2)Br |
Origin of Product |
United States |
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